3-Biphenylacetic acid, 5-propoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxy-3-biphenylacetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boron reagent and a palladium catalyst to form the carbon-carbon bond between the biphenyl and the propoxy group . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of 5-Propoxy-3-biphenylacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Propoxy-3-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propoxy group into a carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can target the acetic acid moiety, converting it into an alcohol or other reduced forms.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated biphenyl derivatives.
Scientific Research Applications
5-Propoxy-3-biphenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory and analgesic properties.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Propoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Biphenylacetic acid: Lacks the propoxy group, making it less lipophilic.
Propoxyphenylacetic acid: Similar structure but with different substitution patterns on the phenyl rings.
Phenylacetic acid: A simpler structure with only one phenyl ring.
Uniqueness
5-Propoxy-3-biphenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.
Properties
CAS No. |
61888-56-0 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-(3-phenyl-5-propoxyphenyl)acetic acid |
InChI |
InChI=1S/C17H18O3/c1-2-8-20-16-10-13(11-17(18)19)9-15(12-16)14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11H2,1H3,(H,18,19) |
InChI Key |
ADRLSZAQHXDOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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